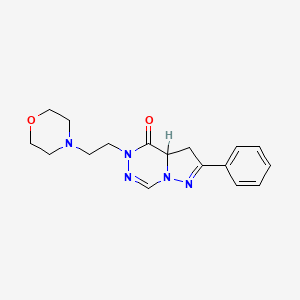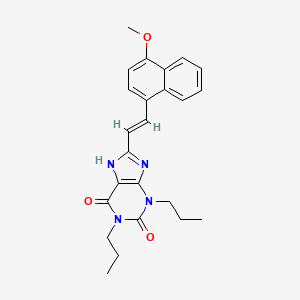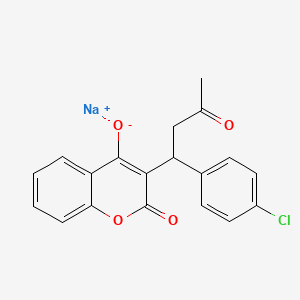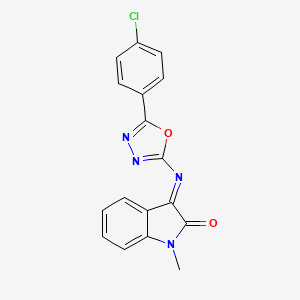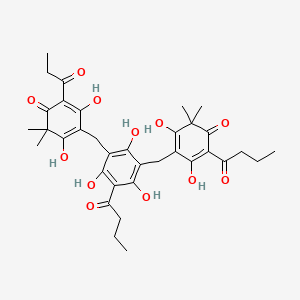
(R)-Pronethalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Pronethalol is a beta-adrenergic receptor antagonist, which was one of the first beta-blockers developed for the treatment of cardiovascular diseases. It is a chiral compound, with the ®-enantiomer being the active form. This compound has historical significance as it paved the way for the development of more advanced beta-blockers used today.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Pronethalol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 1-naphthol.
Alkylation: 1-naphthol is alkylated using 1-chloro-3-(isopropylamino)-2-propanol under basic conditions to form the racemic mixture of pronethalol.
Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods: Industrial production of ®-Pronethalol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing efficient resolution techniques to separate the ®-enantiomer.
Types of Reactions:
Oxidation: ®-Pronethalol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction of ®-Pronethalol can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced naphthol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Various substituted pronethalol derivatives.
Wissenschaftliche Forschungsanwendungen
®-Pronethalol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of chirality on beta-adrenergic receptor binding.
Biology: Investigated for its role in modulating adrenergic signaling pathways.
Medicine: Historically used in the treatment of cardiovascular diseases such as hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blockers and as a reference compound in pharmaceutical research.
Wirkmechanismus
®-Pronethalol exerts its effects by competitively inhibiting beta-adrenergic receptors, which are part of the sympathetic nervous system. By blocking these receptors, ®-Pronethalol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the inhibition of cyclic AMP (cAMP) production.
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another beta-blocker with a similar mechanism of action but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects compared to ®-Pronethalol.
Metoprolol: A beta-1 selective blocker used for similar indications but with a different side effect profile.
Uniqueness: ®-Pronethalol is unique due to its historical significance as one of the first beta-blockers developed. Its non-selective nature and the presence of both beta-1 and beta-2 blocking activity distinguish it from more selective beta-blockers like atenolol and metoprolol.
Eigenschaften
CAS-Nummer |
5696-91-3 |
|---|---|
Molekularformel |
C15H19NO |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
(1R)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
HRSANNODOVBCST-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC2=CC=CC=C2C=C1)O |
Kanonische SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


